molecular formula C21H18O6 B6043246 2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Cat. No.: B6043246
M. Wt: 366.4 g/mol
InChI Key: LTOIZHWIXLRXDI-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. Moreover, it has been shown to inhibit the activation of nuclear factor kappa B, which is a transcription factor that is involved in the regulation of various genes that are associated with inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate in lab experiments is its potential to inhibit the growth of various cancer cells. Moreover, it has been found to possess antioxidant and anti-inflammatory properties, which can be useful in various experimental settings. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate. One of the future directions is the development of more efficient synthesis methods that can produce the compound in larger quantities. Moreover, further studies are needed to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, more studies are needed to investigate the potential side effects and toxicity of this compound, which can help in the development of safer and more effective drugs.

Synthesis Methods

The synthesis of 2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate involves the reaction of 2-methoxy-6-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then reacted with acetic anhydride to obtain the final product.

Scientific Research Applications

2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. Moreover, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-13(22)26-20-15(5-4-6-18(20)25-3)11-16-12-19(27-21(16)23)14-7-9-17(24-2)10-8-14/h4-12H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOIZHWIXLRXDI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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